4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine
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Overview
Description
4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic organic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a chloro group at the 4-position, a methyl group at the 1-position, and a nitro group at the 5-position of the pyrrolo[2,3-B]pyridine ring system. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-B]pyridine Core: This step involves the cyclization of suitable precursors to form the pyrrolo[2,3-B]pyridine core structure.
Introduction of the Chloro Group: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Methylation: The methyl group is introduced using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the chloro group.
Scientific Research Applications
4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The chloro and methyl groups contribute to the compound’s lipophilicity and ability to penetrate cell membranes, enhancing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-B]pyridine
- 4-Chloro-5-methyl-1H-pyrrolo[2,3-B]pyridine
- 5-Chloromethyl-1H-pyrrolo[2,3-B]pyridine hydrochloride
Uniqueness
4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H6ClN3O2 |
---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
4-chloro-1-methyl-5-nitropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6ClN3O2/c1-11-3-2-5-7(9)6(12(13)14)4-10-8(5)11/h2-4H,1H3 |
InChI Key |
GVLQHBZFRKWNTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C(=CN=C21)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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